molecular formula C21H18N4O5 B2646039 N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-41-2

N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2646039
CAS RN: 941904-41-2
M. Wt: 406.398
InChI Key: LZJVANUOEHGKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as NAC, is a chemical compound with potential therapeutic applications. It belongs to the class of dihydropyridine derivatives and has been extensively studied for its various biological activities.

Scientific Research Applications

Antitumor Activity

  • N-aryl(indol-3-yl)glyoxamides, structurally related to N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown promising results as antitumor agents. These compounds exhibit cytotoxic properties, with one of the derivatives demonstrating significant activity against various cancer cell lines, including human cervix carcinoma, murine leukemia, and human ovarian carcinoma (Marchand et al., 2009).

Interaction with DNA

  • A mustard derivative synthesized from 3-acetamido-5-nitrobenzoic acid, which is structurally related to the compound , has been found to alkylate DNA exclusively in the minor groove at adenines. This specific interaction indicates potential use in targeted cancer therapies (Prakash et al., 1991).

Chemical Synthesis and Medicinal Chemistry

  • Various derivatives and related compounds have been synthesized for potential applications in medicinal chemistry. For instance, synthesis of bifunctional tetraaza macrocycles, which are structurally related, opens up avenues for creating chelating agents used in medical imaging and drug delivery (McMurry et al., 1992).

Antimicrobial and Antidiabetic Screening

  • Synthesized derivatives have been evaluated for their antimicrobial and antidiabetic properties, indicating a broad spectrum of potential therapeutic applications. For example, compounds like 2-amino-1,3,4-oxadiazole derivatives have shown significant antibacterial activity against Salmonella typhi (Salama, 2020).

properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-14(26)22-16-7-9-17(10-8-16)23-20(27)19-6-3-11-24(21(19)28)13-15-4-2-5-18(12-15)25(29)30/h2-12H,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVANUOEHGKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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